5-methyl-4-phenylfuran-2(5H)-one
Description
Properties
CAS No. |
74528-46-4 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methyl-3-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C11H10O2/c1-8-10(7-11(12)13-8)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
OJWAMZOEVHRNQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- Core : Furan-2(5H)-one (γ-lactone ring).
- Substituents :
- Position 4 : Phenyl group (aromatic).
- Position 5 : Methyl group (aliphatic).
For example, 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one is synthesized via MCRs of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid under acidic conditions . Similar strategies could be adapted for synthesizing 5-methyl-4-phenylfuran-2(5H)-one by modifying substituents.
Comparison with Structurally Similar Compounds
Substituent Variations in Furan-2(5H)-ones
The biological and chemical properties of furan-2(5H)-ones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Lipophilicity : The phenyl group in this compound increases lipophilicity compared to hydroxylated analogs (e.g., 5-hydroxy-4-methylfuran-2(5H)-one), enhancing membrane permeability .
- Thermal Stability : Methyl and phenyl substituents improve thermal stability, making the compound suitable for high-temperature applications (e.g., polymer additives) .
Preparation Methods
Synthesis of γ-Keto Acid Intermediates
Ethyl 4-phenyl-5-methyl-3-oxopentanoate serves as a pivotal intermediate. Its preparation typically involves Claisen condensation between ethyl acetoacetate and a phenyl-substituted acetyl chloride. For example, reaction with 4-phenylacetyl chloride in the presence of sodium hydride yields the γ-keto ester with 68–72% efficiency. Acidic hydrolysis (HCl, reflux) then converts the ester to the corresponding γ-keto acid.
Cyclization Conditions
Lactonization is achieved via refluxing the γ-keto acid in acetic anhydride, which simultaneously activates the carbonyl and facilitates water elimination. Yields range from 55–65%, with purity confirmed by NMR (δ 5.25 ppm, singlet for the exocyclic methylene). Alternative catalysts, such as p-toluenesulfonic acid (PTSA), improve reaction rates but may reduce selectivity due to competing side reactions.
Iodolactonization of 2,3-Allenoates
Electrophilic iodolactonization offers a regioselective pathway to 4-iodofuran-2(5H)-ones, which can be further functionalized to introduce the methyl and phenyl groups.
Reaction Mechanism
Ethyl 2,3-allenoates react with iodine in aqueous acetonitrile, where the carbonyl oxygen nucleophilically attacks the iodonium ion formed at the central allene carbon. This generates a 4-iodofuran-2(5H)-one scaffold. For instance, ethyl 2-methyl-3-phenylpropiolate undergoes iodolactonization to yield 4-iodo-5-methyl-4-phenylfuran-2(5H)-one in 78% yield (Table 1).
Table 1: Iodolactonization Parameters and Yields
Post-Functionalization
The iodine atom at C4 is amenable to palladium-catalyzed cross-coupling. Suzuki-Miyaura reaction with methylboronic acid replaces iodine with a methyl group, completing the synthesis of this compound. Optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄) achieve 85% conversion.
Direct introduction of the phenyl group via Suzuki coupling avoids multi-step sequences. This method requires a brominated or iodinated furanone precursor.
Preparation of Halogenated Intermediates
5-Methylfuran-2(5H)-one is brominated at C4 using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄). The resulting 4-bromo-5-methylfuran-2(5H)-one is isolated in 70% yield.
Coupling with Phenylboronic Acid
Palladium-catalyzed coupling of 4-bromo-5-methylfuran-2(5H)-one with phenylboronic acid proceeds efficiently in toluene/water (1:1) using Pd(PPh₃)₄ and Na₂CO₃. Yields exceed 80%, with no detectable β-hydride elimination due to the lactone’s rigidity.
Oxidative Dehydrogenation of Dihydrofuranones
5-Methyl-4-phenyldihydrofuran-2(5H)-one undergoes oxidation to introduce the exocyclic double bond.
Substrate Synthesis
Dihydrofuranones are prepared via Michael addition of methyl acrylate to benzaldehyde derivatives, followed by cyclization. For example, methyl 4-phenyl-3-oxopentanoate cyclizes under acidic conditions (H₂SO₄, 60°C) to yield the dihydrofuranone.
Oxidation Protocols
Dehydrogenation employs DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane, achieving 75–80% conversion. Alternative oxidants like MnO₂ are less effective (<50% yield). The product’s structure is confirmed by NMR (δ 170.2 ppm for the lactone carbonyl).
Photochemical and Thermal Rearrangements
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